molecular formula C24H17NO B8247817 N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine

N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B8247817
M. Wt: 335.4 g/mol
InChI Key: OXFLCTUIVKIUAC-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine is a complex organic compound that belongs to the class of dibenzofurans. These compounds are known for their unique structural properties and significant biological activities. The compound’s structure consists of a dibenzofuran core with an amine group attached to the 2-position and a biphenyl group attached to the 3-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(3-phenylphenyl)dibenzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFLCTUIVKIUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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